Acetoformic anhydride
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Overview
Description
Acetoformic anhydride, also known as acetic formic anhydride, is an organic compound with the chemical formula C₃H₄O₃. It is a mixed anhydride of acetic acid and formic acid. This compound is a colorless liquid that is used primarily as a formylating agent in organic synthesis .
Preparation Methods
Acetoformic anhydride can be synthesized through several methods:
Reaction of Sodium Formate with Acetyl Chloride: This method involves reacting sodium formate with acetyl chloride in anhydrous diethyl ether at temperatures between 23-27°C.
Reaction of Acetic Anhydride with Formic Acid: Another method involves the reaction of acetic anhydride with formic acid at 0°C.
Chemical Reactions Analysis
Acetoformic anhydride undergoes various chemical reactions, including:
Formylation Reactions: It is commonly used as a formylating agent for amines, amino acids, and alcohols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid and formic acid.
Decomposition: At elevated temperatures, this compound decomposes to produce carbon monoxide, acetic acid, and formic acid.
Scientific Research Applications
Acetoformic anhydride has several applications in scientific research:
Organic Synthesis: It is used as a formylating agent in the synthesis of various organic compounds, including chromones and other heterocyclic compounds.
Pharmaceutical Chemistry: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Industry: This compound is employed in the production of acylated cellulose and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetoformic anhydride involves nucleophilic acyl substitution reactions. In these reactions, the nucleophile (such as an amine, alcohol, or water) attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the leaving group (acetic acid or formic acid) and forming the final product (such as a formylated compound or ester) .
Comparison with Similar Compounds
Acetoformic anhydride can be compared with other similar compounds, such as:
Acetic Anhydride: Acetic anhydride is a symmetrical anhydride of acetic acid and is commonly used in acetylation reactions.
Formic Anhydride: Formic anhydride is a symmetrical anhydride of formic acid.
Acetic Oxalic Anhydride: This is another mixed anhydride, formed from acetic acid and oxalic acid.
This compound is unique due to its ability to introduce both acetyl and formyl groups into molecules, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
2-oxopropanoyl 2-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)5(9)11-6(10)4(2)8/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPVBMQBWAUBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OC(=O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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